molecular formula C12H15BrClN B13550398 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride

8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride

Cat. No.: B13550398
M. Wt: 288.61 g/mol
InChI Key: PXAWTGLOBKHHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride is a spirocyclic compound featuring a cyclobutane ring fused to a dihydroisoquinoline scaffold. The bromine substituent at the 8'-position introduces steric and electronic effects, while the hydrochloride salt enhances solubility for pharmacological applications. Its molecular weight is 288.6 g/mol (CAS: 1314670-57-9), though commercial availability is currently discontinued .

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane];hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-11-4-1-3-10-9(11)7-14-8-12(10)5-2-6-12;/h1,3-4,14H,2,5-8H2;1H

InChI Key

PXAWTGLOBKHHBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC3=C2C=CC=C3Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride typically involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.

    Spirocyclization: The cyclobutane ring is formed through a spirocyclization reaction, which can be facilitated by using a suitable base and solvent system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization reactions can modify the spiro structure to create new compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield azido, cyano, or thiol derivatives.

Scientific Research Applications

8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

Mechanism of Action

The mechanism of action of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Spirocyclic Isoquinolines

Table 1: Key Structural and Physical Properties
Compound Name Spiro Ring Halogen Position Molecular Weight (g/mol) CAS Number Notes
Target Compound (Hydrochloride) Cyclobutane 8' 288.6 1314670-57-9 Discontinued; hydrochloride salt improves bioavailability
6'-Bromo-2',3'-dihydro-spiro[cyclobutane-isoquinoline] Cyclobutane 6' 252.15 1314756-12-1 Non-salt form; purity ≥95%
8'-Bromo-spiro[cyclopropane-isoquinoline] Cyclopropane 8' 238.12 885269-37-4 Requires storage at -20°C; lower molecular weight
6'-Methoxy-spiro[cyclopentane-isoquinoline] Cyclopentane 6' (methoxy) 239.70 EN300-46822967 Carboxylic acid derivative; used in peptidomimetics
Key Observations:

Cyclopentane-based spiro compounds (e.g., 6',7'-dimethoxy derivatives) show enhanced conformational flexibility, favoring interactions in drug-receptor binding .

Halogen Position: Bromine at the 6'-position (e.g., 6'-bromo-cyclobutane analog) may alter electronic density in the isoquinoline ring, affecting nucleophilic aromatic substitution (SNAr) reactivity compared to the 8'-bromo derivative .

Salt Forms: The hydrochloride salt of the target compound improves aqueous solubility, critical for in vivo pharmacokinetics, whereas non-salt forms (e.g., 6'-bromo analog) are more lipophilic .

Key Findings:
  • Cyclobutane Systems : Synthesized via sequential C–H activation and cyclization, requiring stringent anhydrous conditions .
  • Cyclopropane Systems : Cobalt-catalyzed annulation offers high yields (90%) under mild conditions, advantageous for scalability .
  • Functionalization : Bromine substituents enable further derivatization (e.g., Suzuki coupling), while methoxy groups in cyclopentane analogs facilitate hydrogen bonding in drug design .

Pharmacological and Industrial Relevance

  • Thermal Stability : Cyclobutane derivatives (e.g., 5p in ) exhibit higher melting points (175–176°C) compared to cyclopropane analogs, suggesting better thermal stability .

Biological Activity

8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure consists of a cyclobutane ring fused to an isoquinoline moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H15BrClN
  • Molecular Weight : 288.61 g/mol
  • IUPAC Name : 8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]

The compound's unique structure allows it to engage in diverse interactions within biological systems, making it a candidate for drug development.

Biological Activity

Research indicates that 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride exhibits several promising biological activities:

  • Antimicrobial Activity :
    • Preliminary studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis). In high-throughput screenings, compounds similar to 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] were identified with significant inhibitory concentrations (IC) against M. tuberculosis, indicating potential as an anti-tuberculosis agent .
  • Mechanism of Action :
    • The compound interacts with specific molecular targets such as enzymes and receptors, modulating various signaling pathways. This interaction is crucial for determining its efficacy as a therapeutic agent . The specific binding sites and pathways involved remain an area of active research.
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays against human liver cancer cells (HepG2) have demonstrated varying degrees of cytotoxic effects. Some derivatives show low cytotoxicity with a high selectivity index, suggesting that they may selectively target pathogenic cells over normal cells .

Comparative Analysis with Similar Compounds

To further understand the biological activity of 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride, comparisons can be made with structurally related compounds:

Compound NameIC50 (µM)Selectivity Index (SI)Biological Activity
8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]<20HighAntimicrobial
7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]>30ModerateAntimicrobial
7'-chloro analog<15HighAntimicrobial

This table illustrates that while the brominated variant exhibits potent activity, other halogenated derivatives may display different profiles in terms of potency and selectivity.

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potentials of spirocyclic compounds similar to 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride:

  • Study on Antimycobacterial Activity :
    A study conducted on a library of compounds revealed that certain spiro derivatives exhibited IC90 values below 20 µM against M. tuberculosis. These findings suggest that structural modifications can enhance the efficacy against resistant strains .
  • Structure–Activity Relationship (SAR) :
    Research into the SAR of spiro derivatives has highlighted key functional groups that influence biological activity. Modifications at specific positions on the isoquinoline ring can lead to improved selectivity and potency against targeted pathogens .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride with high purity?

  • Methodological Answer : Synthesis requires multi-step organic reactions, often involving cyclopropane or cyclobutane ring formation via annulation (e.g., cobalt-catalyzed methods for spiro compounds). Critical parameters include:

  • Reaction conditions : Temperature control (±5°C) to avoid undesired side reactions (e.g., ring-opening) .
  • Purification : Column chromatography (silica gel, 100–200 mesh; eluent ratios like petroleum ether:ethyl acetate = 70:30) for isolating intermediates .
  • Yield optimization : Stepwise monitoring via TLC and adjusting stoichiometry of brominated precursors .
    • Data Table :
StepKey ParameterTypical YieldReference
1Cyclopropane formation55–60%
2Bromination70–75%

Q. How is structural confirmation performed for this spiro compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Assign peaks based on spiro junction shifts (e.g., cyclobutane protons at δ 2.12–2.50 ppm; aromatic protons at δ 7.26–7.59 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ = 239.03 g/mol) with <5 ppm error .
  • IR spectroscopy : Identify carbonyl or amine functional groups (e.g., ν(C=O) at ~1644 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

  • Methodological Answer : Contradictions (e.g., varying IC50 values) may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4 ± 0.1) .
  • Batch purity : Use HPLC (≥98% purity) to exclude impurities affecting bioactivity .
  • Statistical validation : Apply ANOVA or Student’s t-test (p < 0.05) across ≥3 independent replicates .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • In vitro assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to monitor real-time enzyme kinetics .
  • Molecular docking : Employ software like AutoDock Vina to predict binding affinities at spirocyclic sites (e.g., cyclobutane ring interactions with catalytic pockets) .
  • SAR studies : Compare analogs (e.g., 2-azaspiro[4.5]decan-8-one hydrochloride) to identify critical substituents .
    • Data Table :
AnalogStructural FeatureBioactivity Trend
1-Oxa-8-azaspiro[4.5]decan-2-oneOxygen substitutionReduced potency
8-Thia-2-azaspiro[4.5]decan-3-oneSulfur substitutionEnhanced selectivity

Q. How does the cyclobutane ring influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation studies : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24h; analyze via LC-MS .
  • Thermal analysis : DSC/TGA to determine melting points and decomposition thresholds (>150°C suggests solid-state stability) .
  • Computational modeling : Calculate strain energy (MMFF94 force field) to correlate ring rigidity with stability .

Key Notes for Experimental Design

  • Stereochemical control : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers, critical for receptor-binding studies .
  • Handling protocols : Store at –20°C in sealed vials under argon to prevent hydrolysis of the bromo substituent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.